molecular formula C16H19NO2 B1442312 Benzyl 4-prop-2-ynylpiperidine-1-carboxylate CAS No. 957136-24-2

Benzyl 4-prop-2-ynylpiperidine-1-carboxylate

Cat. No. B1442312
CAS No.: 957136-24-2
M. Wt: 257.33 g/mol
InChI Key: LGIAQOQBUZQDPW-UHFFFAOYSA-N
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Patent
US07589076B2

Procedure details

Benzyl chloroformate (6.9 g, 40.4 mmol) was added to a solution of tert-butyl 4-(prop-2-ynyl)piperidine-1-carboxylate (1.65 g, 13.4 mmol) according to general procedure 1. Yield=0.700 g, 37%. m/z MH+=258.02. HPLC rt=10.2 min.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3].[CH2:12]([CH:15]1[CH2:20][CH2:19][N:18](C(OC(C)(C)C)=O)[CH2:17][CH2:16]1)[C:13]#[CH:14]>>[CH2:12]([CH:15]1[CH2:20][CH2:19][N:18]([C:2]([O:4][CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:3])[CH2:17][CH2:16]1)[C:13]#[CH:14]

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
1.65 g
Type
reactant
Smiles
C(C#C)C1CCN(CC1)C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
HPLC rt=10.2 min.
Duration
10.2 min

Outcomes

Product
Name
Type
Smiles
C(C#C)C1CCN(CC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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